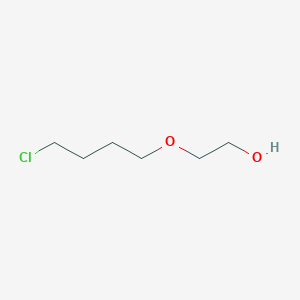
2-(4-Chlorobutoxy)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorobutoxy)ethan-1-ol is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to an ethane chain, which is further connected to a 4-chlorobutoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorobutoxy)ethan-1-ol typically involves the reaction of 4-chlorobutanol with ethylene oxide under basic conditions. The reaction proceeds as follows:
Reactants: 4-chlorobutanol and ethylene oxide.
Catalyst: A base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Solvent: An aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Conditions: The reaction is carried out at elevated temperatures (around 60-80°C) and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, higher yields, and improved safety. The process involves:
Reactant Feed: Continuous feeding of 4-chlorobutanol and ethylene oxide into the reactor.
Catalyst: Use of a solid base catalyst to facilitate the reaction.
Temperature Control: Maintaining a consistent reaction temperature using heat exchangers.
Product Isolation: Separation of the product from the reaction mixture using distillation or extraction techniques.
化学反応の分析
Types of Reactions
2-(4-Chlorobutoxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The chlorobutoxy group can be reduced to a butoxy group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as sodium hydroxide (NaOH), ammonia (NH₃), or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Formation of 2-(4-chlorobutoxy)acetaldehyde or 2-(4-chlorobutoxy)acetic acid.
Reduction: Formation of 2-(butoxy)ethan-1-ol.
Substitution: Formation of 2-(4-hydroxybutoxy)ethan-1-ol, 2-(4-aminobutoxy)ethan-1-ol, or 2-(4-mercaptobutoxy)ethan-1-ol.
科学的研究の応用
2-(4-Chlorobutoxy)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its unique structure.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, surfactants, and polymers.
作用機序
The mechanism of action of 2-(4-Chlorobutoxy)ethan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorobutoxy group can participate in hydrophobic interactions. These interactions can affect the compound’s solubility, reactivity, and overall biological activity.
類似化合物との比較
Similar Compounds
2-(4-Bromobutoxy)ethan-1-ol: Similar structure but with a bromine atom instead of chlorine.
2-(4-Methylbutoxy)ethan-1-ol: Similar structure but with a methyl group instead of chlorine.
2-(4-Hydroxybutoxy)ethan-1-ol: Similar structure but with a hydroxyl group instead of chlorine.
Uniqueness
2-(4-Chlorobutoxy)ethan-1-ol is unique due to the presence of the chlorine atom, which imparts distinct chemical properties such as increased reactivity towards nucleophiles and potential for forming halogen bonds. This makes it a valuable compound for various synthetic and research applications.
特性
CAS番号 |
78450-84-7 |
|---|---|
分子式 |
C6H13ClO2 |
分子量 |
152.62 g/mol |
IUPAC名 |
2-(4-chlorobutoxy)ethanol |
InChI |
InChI=1S/C6H13ClO2/c7-3-1-2-5-9-6-4-8/h8H,1-6H2 |
InChIキー |
FHEXEAKEQHBHKR-UHFFFAOYSA-N |
正規SMILES |
C(CCCl)COCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Phenyl-1,2,3,4,5,6-hexahydrobenzimidazo[1,2-a]quinoline](/img/structure/B14432364.png)
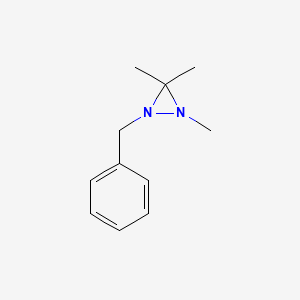
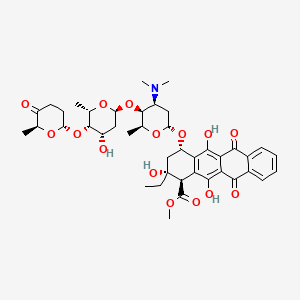
![Benzene, [(2-isothiocyanato-2-phenylethyl)seleno]-](/img/structure/B14432380.png)
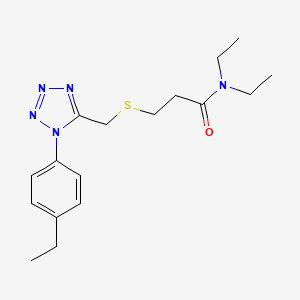
![4-[2-(1H-Pyrazol-1-yl)ethoxy]phenol](/img/structure/B14432384.png)
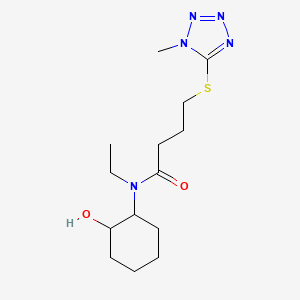

![7,7-Dimethyl-4-phenyl-3-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14432392.png)
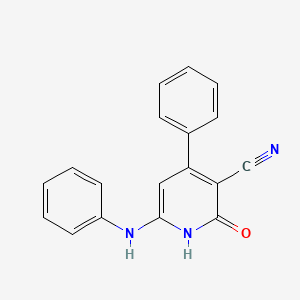
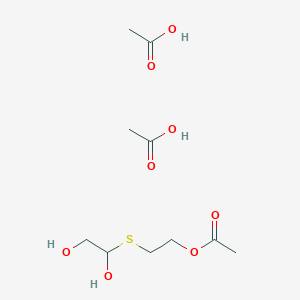


![N-(3'-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14432432.png)
